

# An In-Depth Technical Guide to 9-Trifluoroacetylanthracene: Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **9-Trifluoroacetylanthracene**

Cat. No.: **B1345542**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**9-Trifluoroacetylanthracene** is a polycyclic aromatic ketone that has garnered significant interest in materials science and medicinal chemistry. Its rigid, planar anthracene core, combined with the strongly electron-withdrawing trifluoroacetyl group, imparts unique photophysical and chemical properties. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on experimental details and data for the scientific community.

## Chemical Structure and Identification

**9-Trifluoroacetylanthracene**, also known as 9-anthryl trifluoromethyl ketone, is structurally characterized by a trifluoroacetyl group substituted at the 9-position of an anthracene ring.

Systematic Name: 1-(Anthracen-9-yl)-2,2,2-trifluoroethan-1-one CAS Number: 53531-31-0

Molecular Formula:  $C_{16}H_9F_3O$  Molecular Weight: 274.24 g/mol

## Physicochemical Properties

A summary of the key physicochemical properties of **9-Trifluoroacetylanthracene** is presented in the table below, compiled from various sources.[\[1\]](#)[\[2\]](#)

| Property      | Value                                          | Source(s)                               |
|---------------|------------------------------------------------|-----------------------------------------|
| Appearance    | Light orange to yellow to green powder/crystal | <a href="#">[1]</a>                     |
| Melting Point | 83 - 86 °C                                     | <a href="#">[1]</a> <a href="#">[2]</a> |
| Boiling Point | Not available                                  | <a href="#">[2]</a>                     |
| Solubility    | Enhanced solubility in organic solvents        | <a href="#">[1]</a>                     |

## Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of **9-Trifluoroacetylanthracene**. While a dedicated public database of its spectra is not readily available, data can be inferred from related compounds and purification studies.

### <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **9-Trifluoroacetylanthracene** is expected to show characteristic signals for the aromatic protons of the anthracene core. A published spectrum of a mixture containing **9-Trifluoroacetylanthracene** shows aromatic proton signals in the region of 7.45–8.75 ppm in CDCl<sub>3</sub>.<sup>[3]</sup> The exact chemical shifts and coupling constants would require experimental determination on a purified sample.

### <sup>13</sup>C NMR Spectroscopy

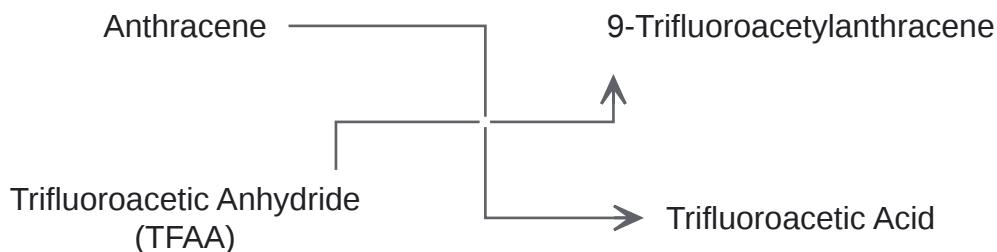
The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule. The spectrum is expected to show signals for the anthracene carbons and the carbonyl and trifluoromethyl carbons. The presence of the highly electronegative fluorine atoms will cause splitting of the signals for the trifluoromethyl and adjacent carbonyl carbons.

### Infrared (IR) Spectroscopy

The IR spectrum of **9-Trifluoroacetylanthracene** will be characterized by absorption bands corresponding to the functional groups present. Key expected vibrational frequencies include:

- C=O Stretch: A strong absorption band is expected in the region of  $1680\text{-}1720\text{ cm}^{-1}$ , characteristic of an aryl ketone. The electron-withdrawing nature of the trifluoromethyl group may shift this band to a higher frequency.
- C-F Stretch: Strong absorption bands are anticipated in the region of  $1100\text{-}1300\text{ cm}^{-1}$  due to the C-F bonds of the trifluoromethyl group.
- Aromatic C-H Stretch: Bands above  $3000\text{ cm}^{-1}$  are characteristic of C-H stretching in the aromatic ring.
- Aromatic C=C Stretch: Absorptions in the  $1400\text{-}1600\text{ cm}^{-1}$  region correspond to the carbon-carbon double bond stretching within the anthracene ring.

## UV-Visible Spectroscopy

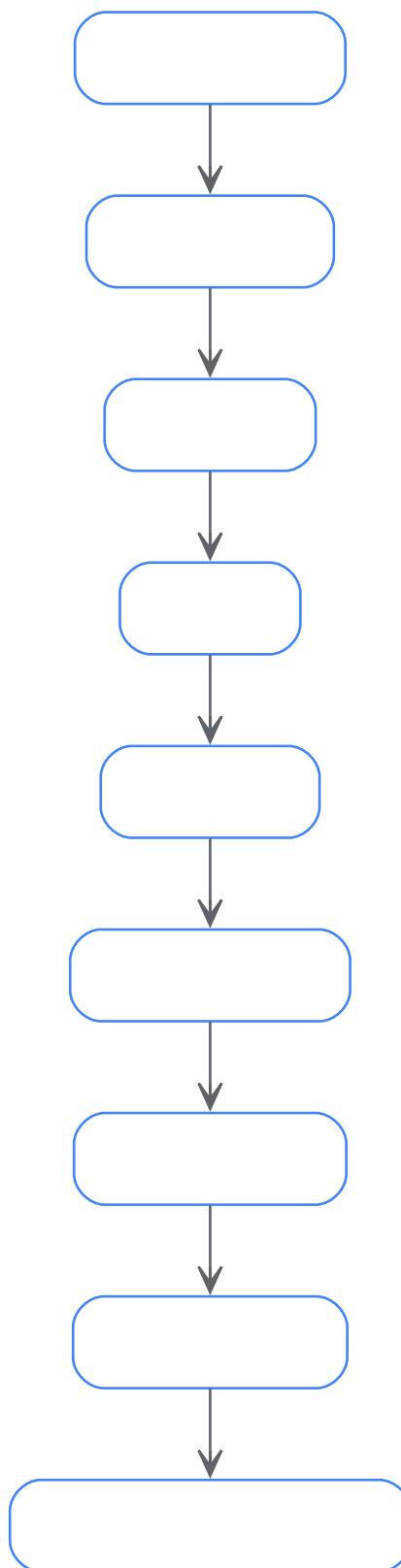

The UV-Vis spectrum of **9-Trifluoroacetylanthracene** is expected to be dominated by the characteristic absorption bands of the anthracene chromophore, which typically shows fine structure in the 300-400 nm range. The trifluoroacetyl group may cause a slight shift in the absorption maxima.

## Experimental Protocols

### Synthesis of 9-Trifluoroacetylanthracene

**9-Trifluoroacetylanthracene** is commonly synthesized via the Friedel-Crafts acylation of anthracene with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl triflate (TFAT).[3][4]

Reaction Scheme:

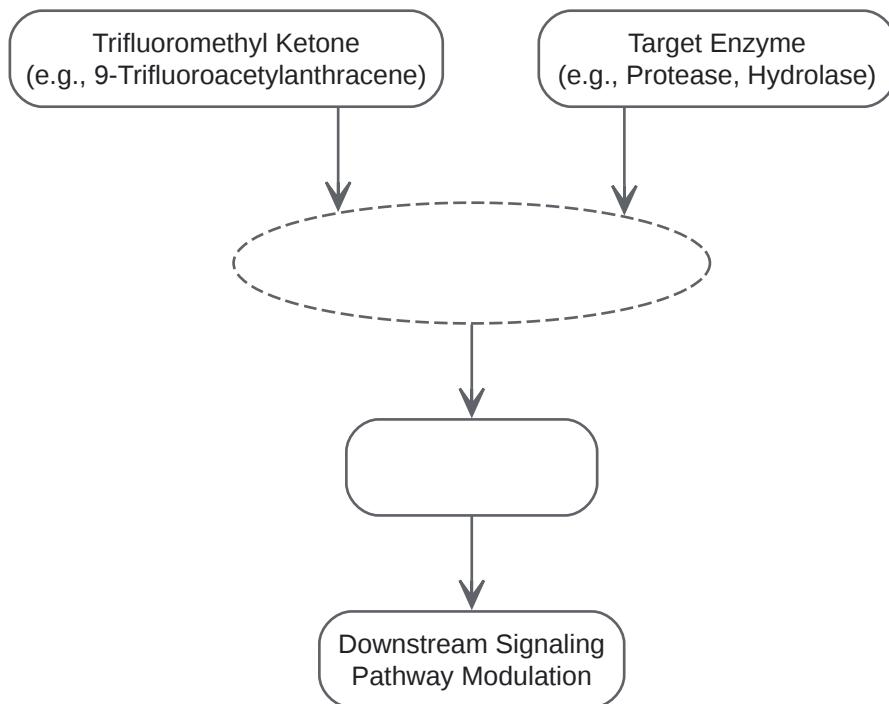



[Click to download full resolution via product page](#)

### Synthesis of 9-Trifluoroacetylanthracene.

#### Detailed Experimental Protocol (General Procedure):

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene in a suitable inert solvent (e.g., dichloromethane or nitrobenzene).
- Addition of Acylating Agent: Slowly add trifluoroacetic anhydride to the solution at room temperature with vigorous stirring. A Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ) may be required, although some reactions proceed without it.
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, quench the reaction by carefully adding the mixture to ice-water.
- Extraction: Extract the aqueous mixture with an organic solvent (e.g., dichloromethane).
- Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The major impurity is often unreacted anthracene.<sup>[3]</sup> Purification can be achieved by recrystallization or column chromatography. A specialized purification protocol involves a Diels-Alder reaction with maleic anhydride to selectively remove the anthracene starting material.<sup>[3]</sup>


[Click to download full resolution via product page](#)**General Synthesis and Purification Workflow.**

## Biological Activity and Signaling Pathways

While specific studies on the direct interaction of **9-Trifluoroacetylanthracene** with cellular signaling pathways are limited, the biological activities of related compounds provide valuable insights.

- **Anthracene Derivatives:** Anthracene and its derivatives are known to exhibit a range of biological effects, including phototoxicity and the ability to intercalate with DNA. Some anthracene derivatives have been investigated for their anticancer properties.
- **Trifluoromethyl Ketones:** The trifluoromethyl ketone moiety is a key pharmacophore in many enzyme inhibitors.<sup>[5][6][7][8]</sup> It can act as a transition-state analog inhibitor for various proteases and hydrolases. The strong electrophilicity of the carbonyl carbon, enhanced by the trifluoromethyl group, facilitates the formation of a stable hemiacetal or hemiketal with active site serine, cysteine, or threonine residues. However, trifluoromethyl ketones can be susceptible to in vivo reduction to the corresponding less active alcohols.<sup>[5]</sup>

Given the presence of both the anthracene core and the trifluoromethyl ketone group, **9-Trifluoroacetylanthracene** could potentially exhibit a range of biological activities. Further research is warranted to explore its effects on specific cellular targets and signaling pathways. For instance, its structural similarity to other kinase inhibitors or enzyme modulators could be a starting point for investigation.



[Click to download full resolution via product page](#)

### Potential Mechanism of Enzyme Inhibition.

## Applications

The unique properties of **9-Trifluoroacetylanthracene** make it a valuable compound in several areas of research and development:

- Organic Electronics: Its fluorescent properties make it a candidate for use in organic light-emitting diodes (OLEDs).[\[1\]](#)
- Fluorescent Probes: The anthracene core provides a strong fluorophore, and the trifluoroacetyl group can modulate its electronic properties, making it potentially useful as a fluorescent probe for biological imaging.[\[1\]](#)
- Synthetic Building Block: It serves as a versatile intermediate in the synthesis of more complex fluorinated organic molecules and polymers.[\[1\]](#)
- Drug Discovery: The trifluoromethyl ketone moiety suggests its potential as a starting point for the design of enzyme inhibitors.

## Conclusion

**9-Trifluoroacetylanthracene** is a fascinating molecule with a rich chemical profile. This guide has summarized its key structural and physicochemical properties, provided an overview of its synthesis, and discussed its potential applications and biological relevance. Further experimental work is needed to fully characterize its spectral properties and to explore its interactions with biological systems. The information presented here serves as a valuable resource for researchers interested in harnessing the potential of this unique compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. chemimpex.com [chemimpex.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intramolecular PCET of  $\alpha$ -Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 9-Trifluoroacetylanthracene: Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345542#9-trifluoroacetylanthracene-chemical-structure-and-properties>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)